Glucoputranjivin

Description

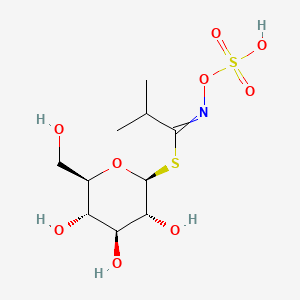

Structure

3D Structure

Properties

CAS No. |

18432-16-1 |

|---|---|

Molecular Formula |

C10H19NO9S2 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-N-sulfooxypropanimidothioate |

InChI |

InChI=1S/C10H19NO9S2/c1-4(2)9(11-20-22(16,17)18)21-10-8(15)7(14)6(13)5(3-12)19-10/h4-8,10,12-15H,3H2,1-2H3,(H,16,17,18)/t5-,6-,7+,8-,10+/m1/s1 |

InChI Key |

WGIQZGDVCQDPTG-GBMPTNJUSA-N |

Isomeric SMILES |

CC(C)C(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC(C)C(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

glucoputranjivin |

Origin of Product |

United States |

Foundational & Exploratory

Glucoputranjivin structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Glucoputranjivin. It includes detailed experimental protocols for its isolation and analysis, and visual representations of its metabolic pathway and experimental workflows to support advanced research and development.

Chemical Structure and Properties

This compound, also known as 1-methylethyl glucosinolate, is a glucosinolate found in various plants of the Brassicaceae family, notably Sisymbrium officinale (hedge mustard).[1][2][3][4] Its structure consists of a β-D-thioglucose group, a sulfonated oxime, and an isopropyl side chain derived from the amino acid valine.[5][6]

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | [(E)-[2-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate | |

| Molecular Formula | C10H19NO9S2 | [7] |

| Molecular Weight | 361.39 g/mol | [7] |

| CAS Number | 18432-16-1 | [2] |

| PubChem CID | 9548615 | |

| Canonical SMILES | CC(C)C(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O | |

| InChI Key | WGIQZGDVCQDPTG-AKCVUUKNSA-M |

Physicochemical Properties

Quantitative data on specific physicochemical properties such as melting point, boiling point, and precise solubility values are not extensively reported in the available literature. However, as a glucosinolate, it is known to be a polar and water-soluble compound.[8] It is classified as an extremely strong acidic compound based on its pKa.[9]

Spectroscopic Data

The structure of this compound has been confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][6][10]

¹H and ¹³C NMR Data for this compound in MeOH-d4 at 25 °C [1][3][11]

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 164.5 | - |

| 2 | 35.5 | 2.85, sept (6.8) |

| 3 | 20.8 | 1.21, d (6.8) |

| 1' | 82.5 | 4.89, d (9.75) |

| 2' | 72.8 | 3.42, dd (9.75, 8.5) |

| 3' | 79.2 | 3.45, t (8.5) |

| 4' | 71.5 | 3.35, t (8.5) |

| 5' | 81.3 | 3.48, ddd (8.5, 5.5, 2.0) |

| 6'a | 62.8 | 3.90, dd (12.0, 2.0) |

| 6'b | 3.73, dd (12.0, 5.5) |

Note: Chemical shifts and coupling constants are based on reported data and may vary slightly depending on experimental conditions.

Biological Activity and Signaling Pathways

This compound itself has shown limited direct biological activity in some assays. For instance, it was found to be inactive on the TRPA1 ion channel.[1][8][12] However, its biological significance is primarily linked to its hydrolysis product and its interaction with specific taste receptors.

Enzymatic Hydrolysis

Upon tissue damage in plants, the enzyme myrosinase hydrolyzes this compound to produce isopropyl isothiocyanate (IPITC).[1][13][14] IPITC is a volatile and pungent compound that is a potent agonist of the TRPA1 channel, which is involved in sensory perception and pain pathways.[1][11]

Caption: Enzymatic hydrolysis of this compound by myrosinase.

T2R16 Bitter Taste Receptor Activation

This compound has been identified as a selective agonist for the T2R16 bitter taste receptor.[13][15][16] T2R receptors are expressed in the airways and are implicated in defense mechanisms.[16] The activation of T2R16 by this compound suggests a potential role in the physiological effects associated with the consumption of plants containing this compound.[13][16]

Caption: this compound activation of the T2R16 signaling pathway.

Experimental Protocols

Isolation and Purification of this compound from Sisymbrium officinale Seeds[1]

This protocol describes the extraction and purification of this compound to a purity of over 90%.

1. Extraction:

- Weigh 10.3 grams of S. officinale seeds.

- Extract the seeds with 200 mL of 80% methanol (MeOH) at 80 °C for 30 minutes.

- After the first extraction, shred the seeds in a mortar.

- Re-extract the shredded seeds with 160 mL of hot MeOH for 30 minutes.

- Combine the extracts and evaporate the solvent under vacuum to obtain the crude extract.

2. Purification:

- Perform two subsequent flash column chromatographies on the crude extract using a mobile phase of dichloromethane (DCM)/MeOH (60:40).

- Collect fractions and identify those rich in this compound.

- Subject the richest fraction to preparative thin-layer chromatography (PTLC) with a mobile phase of DCM/MeOH (65:35) to yield the purified compound.

start [label="S. officinale Seeds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

extraction1 [label="Hot 80% MeOH Extraction (30 min)"];

shredding [label="Shred Seeds"];

extraction2 [label="Hot MeOH Extraction (30 min)"];

evaporation [label="Vacuum Evaporation"];

crude_extract [label="Crude Extract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

flash_chrom1 [label="Flash Chromatography 1\n(DCM/MeOH 60:40)"];

flash_chrom2 [label="Flash Chromatography 2\n(DCM/MeOH 60:40)"];

ptlc [label="Preparative TLC\n(DCM/MeOH 65:35)"];

pure_compound [label="Pure this compound (>90%)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> extraction1;

extraction1 -> shredding;

shredding -> extraction2;

extraction2 -> evaporation;

evaporation -> crude_extract;

crude_extract -> flash_chrom1;

flash_chrom1 -> flash_chrom2;

flash_chrom2 -> ptlc;

ptlc -> pure_compound;

}

Caption: Workflow for the extraction and purification of this compound.

Analytical Methodologies

A variety of analytical techniques are employed for the identification and quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis and quantification of glucosinolates.[1][17] A reversed-phase C18 column is typically used.[13] Quantification can be performed using a pure this compound standard to create a calibration curve.[13][17] In some cases, analysis is performed on the desulfated form of the glucosinolate.[4][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is more suitable for the analysis of the volatile hydrolysis product of this compound, isopropyl isothiocyanate.[1][8] This is often done using headspace solid-phase microextraction (SPME) to capture the volatile compounds.[1][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR are crucial for the structural elucidation and confirmation of this compound.[1][4][18]

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy can be used for the general estimation of total glucosinolates in plant extracts.[1][17]

Conclusion

This compound is a key bioactive compound in Sisymbrium officinale and other Brassicaceae. While its direct biological activity may be limited, its role as a precursor to the potent TRPA1 agonist isopropyl isothiocyanate and as a selective agonist of the T2R16 bitter taste receptor makes it a compound of significant interest for research in sensory science, pharmacology, and drug development. The established protocols for its isolation and analysis provide a solid foundation for further investigation into its properties and potential applications.

References

- 1. Isothiocyanates and Glucosinolates from Sisymbrium officinale (L.) Scop. (“the Singers’ Plant”): Isolation and in Vitro Assays on the Somatosensory and Pain Receptor TRPA1 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H19NO9S2 | CID 441524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Showing Compound this compound (FDB001496) - FooDB [foodb.ca]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Glucosinolates of Sisymbrium officinale and S. orientale - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Glucosinolates in Sisymbrium officinale (L.) Scop.: Comparative Analysis in Cultivated and Wild Plants and in Vitro Assays with T2Rs Bitter Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Glucoputranjivin Biosynthesis Pathway in Brassicaceae

For Researchers, Scientists, and Drug Development Professionals

Abstract: Glucosinolates (GSLs) are a class of plant secondary metabolites characteristic of the order Brassicales, which includes economically important crops and model organisms like Arabidopsis thaliana. These compounds and their hydrolysis products play crucial roles in plant defense and have significant implications for human health, including anticarcinogenic properties. This guide provides an in-depth examination of the biosynthesis of Glucoputranjivin (isopropyl glucosinolate), an aliphatic glucosinolate derived from the amino acid L-valine. We will detail the core enzymatic steps, present relevant quantitative data, and provide established experimental protocols for its analysis, offering a comprehensive resource for researchers in phytochemistry, molecular biology, and pharmacology.

Introduction

Glucosinolates are defined by a core structure containing a β-D-thioglucose group and a sulfonated oxime moiety[1][2]. The diversity of over 130 known glucosinolates arises from variations in the side chain (R-group), which is derived from a precursor amino acid[1]. Upon tissue damage, GSLs are hydrolyzed by the enzyme myrosinase, yielding biologically active compounds such as isothiocyanates, nitriles, and thiocyanates that contribute to the characteristic pungent flavor of many Brassicaceae vegetables and function as defense compounds[1].

This compound, also known as 1-methylethyl GSL or isopropyl GSL, is an aliphatic glucosinolate derived directly from L-valine[1][3]. Its corresponding hydrolysis product, isopropyl isothiocyanate, has been identified as a potent agonist of the TRPA1 ion channel, which is involved in somatosensory perception and pain pathways[4][5]. Understanding the biosynthesis of this compound is therefore relevant for crop improvement, flavor science, and the exploration of novel therapeutic agents.

The this compound Biosynthesis Pathway

The biosynthesis of glucosinolates is generally understood as a three-stage process: (1) side-chain elongation of a precursor amino acid, (2) formation of the core glucosinolate structure, and (3) secondary side-chain modifications. However, as this compound is derived directly from valine, the chain-elongation step typical for methionine-derived aliphatic GSLs is not required[3]. The pathway proceeds directly to the formation of the core structure.

The core pathway involves the sequential action of several key enzyme families converting L-valine into the final this compound molecule.

Key Steps:

-

Oxime Formation: The first committed step is the conversion of L-valine to its corresponding aldoxime, 2-methylpropanal oxime (val-oxime). This N-hydroxylation is catalyzed by a specific cytochrome P450 monooxygenase from the CYP79 family. Functional expression studies have identified CYP79D2 as the enzyme responsible for metabolizing L-valine in the biosynthesis of cyanogenic glucosides, a closely related pathway, making it the primary candidate for this step[6][7].

-

Conversion to Thiohydroximate: The aldoxime intermediate is subsequently converted into an S-alkyl-thiohydroximate. This involves another cytochrome P450, typically from the CYP83 family, which produces a reactive intermediate (e.g., a nitrile oxide or aci-nitro compound), followed by conjugation to a sulfur donor.

-

C-S Bond Cleavage: The S-alkyl-thiohydroximate is then converted to a thiohydroximic acid by a C-S lyase, identified in Arabidopsis as SUR1 [8].

-

Glycosylation: The thiohydroximic acid undergoes S-glycosylation, where a glucose moiety is transferred from UDP-glucose to the sulfur atom. This reaction is catalyzed by a UDP-glucose:thiohydroximate S-glucosyltransferase, typically from the UGT74 family, to form desulfothis compound[8][9].

-

Sulfation: The final step is the sulfation of the desulfoglucosinolate. A sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is transferred to the desulfo-precursor by a sulfotransferase (SOT ), yielding the final this compound product[8][9][10].

Genetic Regulation

The biosynthesis of glucosinolates is transcriptionally regulated by a network of transcription factors (TFs), primarily from the R2R3-MYB family. In Arabidopsis, these TFs provide specificity for different GSL classes[11].

-

Aliphatic GSLs: The biosynthesis of methionine-derived aliphatic GSLs is positively regulated by MYB28 , MYB29 , and MYB76 [12].

-

Indolic GSLs: The biosynthesis of tryptophan-derived indolic GSLs is controlled by MYB34 , MYB51 , and MYB122 [12][13].

Given that this compound is an aliphatic glucosinolate, its biosynthesis is likely under the regulatory control of the MYB TFs responsible for aliphatic GSLs, such as MYB28 and its orthologs in other Brassicaceae species[12][14]. These TFs activate the expression of the core biosynthetic genes, including the CYP79, CYP83, and MAM gene families, to coordinate the flux through the pathway.

Quantitative Data

While extensive kinetic data for the specific enzymes of the valine-derived pathway are limited in the literature, concentrations of the final product have been quantified in various plant tissues.

Table 1: Key Enzymes in the this compound Biosynthesis Pathway

| Step | Enzyme Family | Specific Enzyme (Candidate) | Function |

|---|---|---|---|

| 1 | Cytochrome P450 | CYP79D2 | Converts L-Valine to 2-methylpropanal oxime[6]. |

| 2 | Cytochrome P450 | CYP83 Family | Converts aldoxime to a reactive intermediate for sulfur conjugation. |

| 3 | C-S Lyase | SUR1 | Cleaves the C-S bond to form thiohydroximic acid[8]. |

| 4 | Glucosyltransferase | UGT74 Family | Transfers a glucose moiety to form desulfothis compound[8][9]. |

| 5 | Sulfotransferase | SOT Family | Transfers a sulfonate group to form this compound[8][9]. |

Table 2: Reported Concentrations of this compound in Sisymbrium officinale

| Plant Material Source | Concentration (µmol/g Dry Weight) | Reference |

|---|---|---|

| S. officinale (Split sample) | 1.60 - 13.54 | [3] |

| S. officinale (Krka sample) | Traces - 7.40 |[3] |

Experimental Protocols

The analysis of glucosinolates is most commonly and reliably performed using High-Performance Liquid Chromatography (HPLC) following a standardized extraction and desulfation procedure.

Protocol: Extraction and Analysis of Glucosinolates by HPLC

This protocol is a synthesized methodology based on established and robust methods for GSL analysis.

1. Sample Preparation:

-

Harvest plant material and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Lyophilize (freeze-dry) the material to a constant weight.

-

Grind the freeze-dried tissue into a fine, homogenous powder using a mortar and pestle or a ball mill.

2. Extraction:

-

Weigh approximately 50-100 mg of dried powder into a 2 mL reaction tube.

-

Add 1.0 mL of 70% methanol (pre-heated to 70 °C).

-

Vortex vigorously to mix.

-

Incubate in a 70 °C water bath for 20 minutes to denature myrosinase and other enzymes.

-

Cool samples to room temperature and centrifuge at ~3,000 x g for 10 minutes.

-

Carefully transfer the supernatant (the crude GSL extract) to a new tube.

3. Desulfation (On-Column):

-

Prepare mini-columns by loading ~0.5 mL of DEAE-Sephadex A-25 anion exchange resin.

-

Wash/equilibrate the resin with water or a suitable buffer.

-

Apply the crude GSL extract (supernatant from step 2) to the column. The negatively charged GSLs will bind to the resin.

-

Wash the column with water to remove unbound impurities.

-

Apply a solution of purified aryl sulfatase (Type H-1 from Helix pomatia) to the column and allow it to react overnight at room temperature. The sulfatase cleaves the sulfate group, converting the GSLs into their desulfo-forms, which no longer bind to the resin.

4. Elution and Sample Preparation for HPLC:

-

The next day, elute the desulfoglucosinolates from the column by adding 1.0 mL of ultrapure water.

-

Collect the eluate directly into an HPLC vial.

-

Store samples at -20 °C until analysis.

5. HPLC Analysis:

-

Instrument: An HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).

-

Mobile Phase: A gradient of ultrapure water (Solvent A) and acetonitrile (Solvent B).

-

Example Gradient: Start with 100% A, ramp to 100% B over ~20-30 minutes, hold, and then re-equilibrate.

-

-

Flow Rate: ~0.75 - 1.0 mL/min.

-

Injection Volume: 10 - 20 µL.

-

Detection: Monitor at a UV wavelength of 229 nm.

-

Quantification: Identification and quantification are achieved by comparing retention times and peak areas to those of authentic standards (e.g., desulfosinigrin) and applying relative response factors.

Conclusion

The biosynthesis of this compound in Brassicaceae is a streamlined pathway that leverages core glucosinolate synthesis enzymes without the need for precursor chain elongation. Starting from L-valine, a series of enzymatic reactions catalyzed by CYP450s, a C-S lyase, a glucosyltransferase, and a sulfotransferase produce the final compound. While the general pathway is understood and regulated by aliphatic-class MYB transcription factors, further research is needed to identify the specific isozymes from the CYP83, UGT, and SOT families that are specific to the valine-derived pathway and to characterize their kinetic properties. The methodologies for GSL analysis are well-established, providing a robust framework for quantifying these important metabolites for applications in agriculture, food science, and drug discovery.

References

- 1. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Isothiocyanates and Glucosinolates from Sisymbrium officinale (L.) Scop. (“the Singers’ Plant”): Isolation and in Vitro Assays on the Somatosensory and Pain Receptor TRPA1 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Structural Studies of Aliphatic Glucosinolate Chain-Elongation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. frontiersin.org [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | New Insights on the Regulation of Glucosinolate Biosynthesis via COP1 and DELLA Proteins in Arabidopsis Thaliana [frontiersin.org]

- 14. Functional analysis of three BrMYB28 transcription factors controlling the biosynthesis of glucosinolates in Brassica rapa - PMC [pmc.ncbi.nlm.nih.gov]

Glucoputranjivin: A Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoputranjivin is a naturally occurring glucosinolate, a class of organic compounds that contain sulfur and nitrogen and are derived from glucose and an amino acid. As a secondary metabolite found predominantly in the plant family Brassicaceae, this compound and its hydrolysis products, such as isopropyl isothiocyanate, are of significant interest to the scientific community. These compounds are investigated for their potential roles in plant defense mechanisms, as well as for their impact on human health, including their potential anticarcinogenic and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence and Distribution

This compound is primarily found in plants of the order Brassicales. The most well-documented source of this glucosinolate is Sisymbrium officinale (L.) Scop. , commonly known as hedge mustard.[1][2][3] Its presence has also been reported in other Brassicaceae species. The concentration of this compound can vary significantly between different plant species and even within different tissues of the same plant.

Quantitative Data on this compound Content

The following table summarizes the quantitative data available for this compound in various plant parts of cultivated Sisymbrium officinale.

| Plant Part | This compound Content (% of Dry Weight) | Reference |

| Roots | 0.11 | [1] |

| Spring Leaves | 1.10 | [1] |

| Summer Leaves | 1.98 | [1] |

| Seeds | 0.45 | [1] |

| Flowers | 1.98 | [1] |

| Siliquae (Seed Pods) | 0.18 | [1] |

Data derived from analysis of cultivated Sisymbrium officinale.[1]

Biosynthesis of this compound

The biosynthesis of this compound, like other glucosinolates, is a multi-step process that can be broadly divided into three phases: amino acid chain elongation, formation of the core glucosinolate structure, and secondary modifications of the side chain.[4] this compound is a branched-chain glucosinolate derived from the amino acid valine .[5][6][7]

The key initial step in the biosynthesis of valine-derived glucosinolates is the conversion of valine to its corresponding aldoxime. This reaction is catalyzed by a specific cytochrome P450 enzyme from the CYP79 family.[5][8] Specifically, CYP79D2 , an enzyme identified in cassava (Manihot esculenta), has been shown to catalyze the conversion of valine to isobutyraldoxime, the precursor to this compound, when expressed in Arabidopsis.[5][9]

Following the formation of the aldoxime, the core glucosinolate structure is assembled through a series of enzymatic reactions involving glucosyltransferases and sulfotransferases.[4] The general pathway for branched-chain glucosinolate biosynthesis is outlined below.

Experimental Protocols

The extraction and quantification of this compound from plant material are crucial for research and development. The following protocols are based on established methodologies for glucosinolate analysis.[2][10][11][12][13][14][15]

Extraction of Glucosinolates

This protocol describes a standard method for extracting intact glucosinolates from plant tissue while minimizing enzymatic degradation.

Materials:

-

Fresh or freeze-dried plant material

-

Boiling 70% methanol

-

Deionized water

-

Centrifuge

-

Vortex mixer

-

Water bath or heating block (70-80°C)

-

Anion exchange columns (e.g., DEAE-Sephadex)

-

Sulfatase (from Helix pomatia)

-

Sodium acetate buffer (pH 5.0)

Procedure:

-

Homogenize a known weight of fresh or freeze-dried plant material.

-

Immediately add boiling 70% methanol to the homogenized tissue to inactivate myrosinase enzymes.[15]

-

Incubate the mixture at 70-80°C for 15-30 minutes, with periodic vortexing.

-

Centrifuge the sample to pellet the solid material.

-

Collect the supernatant containing the glucosinolates.

-

Apply the supernatant to a pre-conditioned anion exchange column.

-

Wash the column with water and then with sodium acetate buffer to remove impurities.

-

Apply a solution of sulfatase to the column and incubate to desulfate the glucosinolates.

-

Elute the desulfoglucosinolates from the column with deionized water.

-

The eluate is then ready for analysis by HPLC or LC-MS.

Quantitative Analysis by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a sensitive and specific method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.[14]

-

Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds.

-

Detection: Mass spectrometry detection in negative ion mode is used to identify and quantify the desulfated this compound based on its mass-to-charge ratio (m/z).

-

Quantification: Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from a pure standard of this compound.

Conclusion

This compound represents a valuable natural product with potential applications in various scientific fields. This guide provides a foundational understanding of its natural sources, biosynthesis, and the methodologies required for its extraction and analysis. For researchers and professionals in drug development, a thorough understanding of these aspects is essential for harnessing the potential of this compound and other glucosinolates in future research and applications.

References

- 1. Branched-chain aminotransferase4 i ... | Article | H1 Connect [archive.connect.h1.co]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Engineering of Valine- and Isoleucine-Derived Glucosinolates in Arabidopsis Expressing CYP79D2 from Cassava - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. The presence of CYP79 homologues in glucosinolate-producing plants shows evolutionary conservation of the enzymes in the conversion of amino acid to aldoxime in the biosynthesis of cyanogenic glucosides and glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic engineering of valine- and isoleucine-derived glucosinolates in Arabidopsis expressing CYP79D2 from Cassava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous extraction and quantitative analysis of S-Methyl-l-Cysteine Sulfoxide, sulforaphane and glucosinolates in cruciferous vegetables by liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Influence of Cooking Methods on Glucosinolates and Isothiocyanates Content in Novel Cruciferous Foods - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Glucoputranjivin and its Hydrolysis Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of glucoputranjivin and its primary hydrolysis product, isopropyl isothiocyanate. This compound, a glucosinolate found in various Brassicaceae family plants, serves as a precursor to bioactive isothiocyanates, which have garnered significant attention for their potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate further research and drug development efforts in this area.

Introduction to this compound and its Hydrolysis

This compound is a naturally occurring glucosinolate.[1] Upon plant tissue damage, the enzyme myrosinase hydrolyzes this compound to produce glucose and an unstable aglycone, which then rearranges to form isopropyl isothiocyanate (IPITC), the primary bioactive compound.[2][3] This enzymatic conversion is a crucial step, as the biological activity of glucosinolates is often attributed to their isothiocyanate hydrolysis products.[3][4] While this compound itself has shown some selective biological activity, the majority of research has focused on the potent effects of its isothiocyanate derivatives.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the cytotoxic, anti-platelet, and receptor-activating properties of this compound and isopropyl isothiocyanate.

Table 1: Cytotoxic Activity of Isopropyl Isothiocyanate (IPITC)

| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |

| MDA-MB-231 (Human Breast Cancer) | MTT Assay | 100 µg/mL | 72 h | 53.18% metabolically active cells | [2][5] |

| A549 (Human Lung Cancer) | MTT Assay | 100 µg/mL | 72 h | 56.61% metabolically active cells | [2][5] |

| T24 (Human Bladder Cancer) | MTT Assay | 100 µg/mL | 72 h | 60.02% metabolically active cells | [2][5] |

Table 2: Anti-platelet and Anti-thrombotic Activity of Isopropyl Isothiocyanate (IPITC) in a Rat Model

| Parameter | Low Dose (20 mg/kg) | Medium Dose (30 mg/kg) | High Dose (40 mg/kg) | Effect | Reference |

| Platelet Aggregation | Inhibited | Inhibited | Inhibited | Dose-dependent inhibition | [6] |

| Clotting Time | Prolonged | Prolonged | Prolonged | Dose-dependent prolongation | [6] |

| Prothrombin Time | Prolonged | Prolonged | Prolonged | Dose-dependent prolongation | [6] |

| Activated Thromboplastin Time | Prolonged | Prolonged | Prolonged | Dose-dependent prolongation | [6] |

| Thrombus Length (carrageenan-induced) | Reduced | Reduced | Reduced | Dose-dependent reduction | [6] |

| In-vitro Thrombolysis | Significant clot lysis | Significant clot lysis | Significant clot lysis | Significant activity at all doses | [6] |

| Pulmonary Thromboembolism Protection | Mild | 66.67% | 83.34% | Dose-dependent protection | [6] |

Table 3: Receptor Activation by this compound and Isopropyl Isothiocyanate (IPITC)

| Compound | Receptor | Assay | Concentration | Result | Reference |

| This compound | T2R16 (Bitter Taste Receptor) | In vitro assay with transfected HEK293 cells | 1 mM | Selective activation | [7][8][9] |

| This compound | TRPA1 | In vitro assay with cloned TRPA1 channel | Not specified | Inactive | [10][11] |

| Isopropyl Isothiocyanate (IPITC) | TRPA1 | In vitro assay with cloned TRPA1 channel | Not specified | Potent agonist | [10][11] |

Key Biological Activities and Mechanisms of Action

Isothiocyanates, including the hydrolysis products of this compound, exhibit a range of biological effects, primarily anticancer and anti-inflammatory activities. These effects are often mediated through the modulation of key cellular signaling pathways.

Anticancer Activity

The anticancer properties of isothiocyanates are well-documented and are attributed to their ability to induce apoptosis, inhibit cell cycle progression, and modulate signaling pathways involved in cancer cell proliferation and survival.[12][13][14]

-

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells.[15][16] This is often achieved through the generation of reactive oxygen species (ROS), activation of caspases, and disruption of the mitochondrial membrane potential.[12][14][16]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M phase.[12][13]

-

Modulation of Signaling Pathways: Isothiocyanates are known to influence critical signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are often dysregulated in cancer.[12][13][17]

Anti-inflammatory Activity

Isothiocyanates have demonstrated potent anti-inflammatory effects by suppressing the NF-κB signaling pathway.[17][18][19] This pathway plays a crucial role in the inflammatory response by regulating the expression of pro-inflammatory mediators and cytokines.[17] By inhibiting NF-κB activation, isothiocyanates can reduce the production of inflammatory molecules such as iNOS, COX-2, IL-1β, IL-6, and TNF-α.[17]

Signaling Pathways Modulated by Isothiocyanates

The biological activities of isothiocyanates are intricately linked to their ability to modulate key intracellular signaling cascades. The MAPK and NF-κB pathways are prominent targets.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Isothiocyanates can activate various branches of the MAPK signaling pathway, including ERK1/2, JNK, and p38 MAPK.[12][14] This activation can lead to downstream effects such as cell cycle arrest and apoptosis, contributing to the anticancer properties of these compounds.[12][14] The activation of these kinases is a key mechanism by which isothiocyanates exert their chemopreventive effects.[13]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Isothiocyanates can suppress the NF-κB signaling pathway, which is a key mechanism for their anti-inflammatory effects.[17] They can inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.[17] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the transcription of pro-inflammatory genes.[17]

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the biological activity of this compound and its hydrolysis products.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., isopropyl isothiocyanate) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of viable cells is calculated relative to untreated control cells.

Apoptosis Assays

Several methods can be employed to detect and quantify apoptosis.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][20]

-

Cells are treated with the test compound.

-

Cells are harvested and washed with a binding buffer.

-

Cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (which enters cells with compromised membranes).

-

The stained cells are analyzed by flow cytometry.

-

-

DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[15][16]

-

Cells are grown on coverslips and treated with the test compound.

-

Cells are fixed and permeabilized.

-

Cells are stained with DAPI.

-

The nuclear morphology is observed under a fluorescence microscope.

-

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15]

-

Treated cells are fixed and permeabilized.

-

An enzyme, terminal deoxynucleotidyl transferase (TdT), is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs.

-

The labeled DNA is then visualized by fluorescence microscopy or quantified by flow cytometry.

-

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and is a common method for studying the activation or inhibition of signaling pathways.

-

Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., phospho-ERK, IκBα, p65).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

This compound and its hydrolysis product, isopropyl isothiocyanate, exhibit a range of promising biological activities, particularly in the realms of cancer and inflammation. While this compound itself has demonstrated selective receptor activation, the majority of the potent bioactivities are attributed to its isothiocyanate derivative. The modulation of key signaling pathways such as MAPK and NF-κB underscores the therapeutic potential of these compounds. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the mechanisms of action and potential clinical applications of this compound and its bioactive hydrolysis products. Further research is warranted to fully elucidate the therapeutic efficacy and safety profiles of these natural compounds.

References

- 1. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 4. The comparison of cytotoxic and genotoxic activities of glucosinolates, isothiocyanates, and indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Glucosinolates in Sisymbrium officinale (L.) Scop.: Comparative Analysis in Cultivated and Wild Plants and in Vitro Assays with T2Rs Bitter Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Isothiocyanate E-4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 17. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Moringa isothiocyanate-1 regulates Nrf2 and NF-κB pathway in response to LPS-driven sepsis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Allyl isothiocyanate attenuates oxidative stress and inflammation by modulating Nrf2/HO-1 and NF-κB pathways in traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dietary Isothiocyanate-induced Apoptosis via Thiol Modification of DNA Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Glucoputranjivin: A Technical Guide to its Discovery and Isolation from Sisymbrium officinale

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of Glucoputranjivin, a prominent glucosinolate found in Sisymbrium officinale, commonly known as hedge mustard or the "singer's plant." This document details the experimental protocols for its extraction and purification, presents quantitative data on its prevalence, and explores its biological significance, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Significance of this compound

Sisymbrium officinale has a long history in traditional medicine, particularly for treating voice impairments.[1] Modern phytochemical investigations have identified glucosinolates as the primary active botanicals in this plant.[1] Among these, this compound (the isopropyl glucosinolate) stands out as the major glucosinolate.[1][2] Glucosinolates and their breakdown products, such as isothiocyanates, are of significant interest to the scientific community due to their potential as cancer-preventing agents and antimicrobials.[3][4] this compound, along with its corresponding isothiocyanate, isopropyl isothiocyanate, has been the subject of various studies to elucidate its biological activities, including antimutagenic properties and interactions with sensory receptors.[4][5]

Quantitative Analysis of this compound in Sisymbrium officinale

The concentration of this compound varies significantly across different parts of the Sisymbrium officinale plant and can be influenced by factors such as cultivation and processing methods. The following tables summarize the quantitative data from various studies.

Table 1: Glucosinolate Content in Different Parts of Sisymbrium officinale

| Plant Part | Total Glucosinolates (μmol/g DW) | This compound (μmol/g DW) | Reference |

| Rosette Leaves | 13.54 | Not specified | [2] |

| Stem Leaves | 1.60 - 7.40 | Not specified | [2] |

| Stems | 2.59 | Not specified | [2] |

| Flowers | 1.98% of dry weight | Not specified | [6] |

| Siliquae (Pods) | 2.76 | Not specified | [2] |

| Seeds | Not specified | Major GSL | [2] |

| Roots | 0.11% of dry weight | Not specified | [6] |

DW = Dry Weight. Note: Data from multiple sources may use different analytical methods, leading to variations.

Table 2: Comparison of this compound Content in Cultivated S. officinale

| Sample (Plant Part) | Total Glucosinolates by UV (% dry weight) | Total Glucosinolates by HPLC (% dry weight) | This compound by HPLC (% dry weight) | Reference |

| Roots | 0.20 | 0.14 | 0.11 | [7] |

| Spring Leaves | 1.63 | 1.15 | 0.98 | [7] |

| Summer Leaves | 1.99 | 1.25 | 1.12 | [7] |

| Flowers | 2.54 | 2.10 | 1.98 | [7] |

| Seeds | 0.89 | 0.65 | 0.54 | [7] |

Experimental Protocols: From Plant to Pure Compound

The isolation and purification of this compound from Sisymbrium officinale involve a multi-step process, including extraction, cleanup, and chromatographic separation.

Plant Material and Extraction

-

Plant Material : Seeds of Sisymbrium officinale are a common source for the isolation of this compound.[8] Aerial parts (leaves, flowers) can also be used.[5] The plant material is typically dried at room temperature and stored appropriately.[5]

-

Extraction Protocol :

-

10.3 grams of S. officinale seeds are extracted with 200 mL of 80% methanol (MeOH) at 80°C.[8]

-

The mixture is then processed to yield a crude extract containing glucosinolates.

-

Purification of this compound

The crude extract undergoes further purification using chromatographic techniques.

-

Column Chromatography : The crude extract is subjected to column chromatography for initial fractionation.[8]

-

High-Performance Liquid Chromatography (HPLC) : Further purification is achieved using HPLC.[8] This method is also used for the quantitative determination of this compound.[1]

-

Preparative Thin-Layer Chromatography (PTLC) : PTLC can be employed as an additional purification step.[8]

Analysis and Characterization

The qualitative and quantitative analysis of this compound is typically performed using Ultra-High-Performance Liquid Chromatography coupled with Diode-Array Detection and Mass Spectrometry (UHPLC-DAD-MS/MS).[2][9] The identification is confirmed by comparing the retention time and mass spectra with a pure reference standard.[3]

Visualization of Experimental Workflow and Biological Interactions

The following diagrams illustrate the key processes involved in the isolation of this compound and its known biological interactions.

Caption: Workflow for the isolation of this compound.

References

- 1. Glucosinolates in Sisymbrium officinale (L.) Scop.: Comparative Analysis in Cultivated and Wild Plants and in Vitro Assays with T2Rs Bitter Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Glucoputranjivin as a Precursor to Isopropyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucoputranjivin, a glucosinolate found in various members of the Brassicaceae family, serves as a stable precursor to the volatile and biologically active compound, isopropyl isothiocyanate (IPITC). This conversion is catalyzed by the enzyme myrosinase, which is physically separated from this compound in intact plant tissue. Upon tissue disruption, myrosinase hydrolyzes this compound, leading to the formation of IPITC. This technical guide provides an in-depth overview of this process, including the extraction and quantification of this compound, the enzymatic hydrolysis protocol to yield IPITC, and the significant anticancer activities of this resulting isothiocyanate. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to support research and development in this area.

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites characteristic of the order Brassicales.[1] When hydrolyzed by the endogenous enzyme myrosinase (a thioglucosidase), they yield a variety of biologically active compounds, most notably isothiocyanates.[2] this compound, with the chemical structure of 1-thio-β-D-glucopyranosido-N-isopropyloxy-sulfate, is the precursor to isopropyl isothiocyanate (IPITC).[3] This conversion is of significant interest to the scientific community due to the potent biological activities exhibited by IPITC, including antimicrobial and anticancer properties.[1][4] This guide will focus on the technical aspects of utilizing this compound as a precursor for IPITC, providing detailed protocols and quantitative data relevant to researchers in natural product chemistry, pharmacology, and drug development.

This compound: Sourcing and Extraction

The primary natural source of this compound is plants from the Sisymbrium genus, particularly Sisymbrium officinale (hedge mustard).[5][6][7] The seeds of this plant are especially rich in this compound.

Experimental Protocol: Extraction and Purification of this compound from Sisymbrium officinale Seeds

This protocol is adapted from Borgonovo et al. (2019).[8]

Materials:

-

Sisymbrium officinale seeds

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Mortar and pestle

-

Heating apparatus

-

Vacuum evaporator

-

Flash chromatography system

-

Preparative thin-layer chromatography (PTLC) plates

Procedure:

-

Extraction:

-

10.3 grams of S. officinale seeds are extracted with 200 mL of 80% MeOH at 80 °C for 30 minutes.[8]

-

The seeds are then physically disrupted using a mortar and pestle and re-extracted with 160 mL of hot 80% MeOH for another 30 minutes.[8]

-

The solvent is evaporated under vacuum to yield a crude extract.[8]

-

-

Purification:

-

The crude extract is subjected to flash column chromatography with a DCM/MeOH gradient (e.g., 60:40).[8]

-

Fractions rich in this compound are collected and further purified by PTLC using a DCM/MeOH (65:35) mobile phase.[9]

-

The purified this compound is collected, and its purity is assessed by HPLC and NMR.

-

Quantitative Data: Extraction Yield

The following table summarizes the yield of this compound from S. officinale seeds as reported in the literature.

| Starting Material | Amount of Starting Material (g) | Crude Extract Yield (mg) | Purified this compound Yield (mg) | Purity | Reference |

| Sisymbrium officinale seeds | 10.3 | 992.5 | 8.5 | ~94% (by HPLC) | [8] |

Enzymatic Conversion of this compound to Isopropyl Isothiocyanate

The conversion of this compound to IPITC is an enzymatic hydrolysis reaction catalyzed by myrosinase (EC 3.2.1.147).[2][10] In intact plant cells, myrosinase is sequestered from glucosinolates.[2] When the plant tissue is damaged, myrosinase comes into contact with this compound, initiating the hydrolysis.

Reaction Mechanism

The hydrolysis of this compound by myrosinase proceeds in two main steps:

-

Cleavage of the β-thioglucosidic bond, releasing a glucose molecule and an unstable aglycone intermediate (thiohydroxamate-O-sulfonate).[10]

-

Spontaneous Lossen-like rearrangement of the aglycone to form isopropyl isothiocyanate.[10]

Experimental Protocol: Enzymatic Hydrolysis of this compound

The following is a generalized protocol for the enzymatic hydrolysis of purified this compound. Optimal conditions may vary depending on the source and purity of the myrosinase.

Materials:

-

Purified this compound

-

Myrosinase (commercially available or extracted)

-

Phosphate buffer (pH 6.5-7.5)

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Setup:

-

Dissolve a known amount of purified this compound in phosphate buffer.

-

Add myrosinase solution to the substrate solution. The enzyme-to-substrate ratio should be optimized, but a starting point could be 1 unit of myrosinase per µmol of glucosinolate.

-

Incubate the reaction mixture at room temperature (or an optimized temperature, e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

-

Extraction of Isopropyl Isothiocyanate:

-

Extract the reaction mixture with an equal volume of DCM.

-

Repeat the extraction twice.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Carefully concentrate the solvent under a gentle stream of nitrogen.

-

-

Analysis:

-

Analyze the resulting IPITC by GC-MS to confirm its identity and quantify the yield. The mass spectrum of IPITC will show a characteristic molecular ion peak and fragmentation pattern.

-

Experimental Workflow

Biological Activity of Isopropyl Isothiocyanate

IPITC has demonstrated significant biological activities, with its anticancer effects being the most extensively studied.

Anticancer Activity

IPITC has been shown to exhibit cytotoxic effects against various cancer cell lines.

Quantitative Data: Cytotoxicity of Isopropyl Isothiocyanate

The following table summarizes the cytotoxic activity of IPITC against different human cancer cell lines.

| Cell Line | Cancer Type | Assay | Concentration (µg/mL) | Incubation Time (h) | % Metabolically Active Cells | Reference |

| MDA-MB-231 | Breast Cancer | MTT | 100 | 72 | 53.18% | [3] |

| A549 | Lung Cancer | MTT | 100 | 72 | 56.61% | [3] |

| T24 | Bladder Cancer | MTT | 100 | 72 | 60.02% | [3] |

Signaling Pathways in Cancer

Isothiocyanates, in general, exert their anticancer effects through the modulation of multiple signaling pathways. While specific pathways for IPITC are still under investigation, the known mechanisms for other ITCs provide a strong basis for future research. One of the key mechanisms is the inhibition of deubiquitinating enzymes (DUBs).

Inhibition of Deubiquitinating Enzymes (DUBs): Isothiocyanates have been reported to inhibit DUBs such as USP9x and UCH37, which are often overexpressed in cancerous tissues.[10][11] Inhibition of these enzymes leads to an increase in the ubiquitination of oncoproteins, targeting them for proteasomal degradation. For example, inhibition of USP9x by ITCs can lead to the degradation of the anti-apoptotic protein Mcl-1 and the oncogenic fusion protein Bcr-Abl.[10][11]

Conclusion

This compound is a readily available natural precursor for the synthesis of isopropyl isothiocyanate, a compound with promising anticancer properties. The enzymatic hydrolysis using myrosinase provides a straightforward method for this conversion. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of IPITC as a therapeutic agent. Further research is warranted to elucidate the specific molecular targets and signaling pathways of IPITC and to optimize its delivery and efficacy in preclinical and clinical settings.

References

- 1. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glucosinolates of Sisymbrium officinale and S. orientale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Glucosinolates in Sisymbrium officinale (L.) Scop.: Comparative Analysis in Cultivated and Wild Plants and in Vitro Assays with T2Rs Bitter Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Naturally occurring isothiocyanates exert anticancer effects by inhibiting deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Chemotaxonomic Significance of Glucoputranjivin in Cochlearia Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Cochlearia, belonging to the Brassicaceae family, comprises a group of plants commonly known as scurvy-grasses. The classification and phylogenetic relationships within this genus and its subtribe, Cochleariinae, have been a subject of ongoing research. Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful tool to complement traditional morphological and molecular methods. Glucosinolates, a class of sulfur-containing secondary metabolites characteristic of the Brassicaceae, have proven to be valuable chemotaxonomic markers. This technical guide focuses on the significance of a particular glucosinolate, Glucoputranjivin, in the chemotaxonomy of Cochlearia species.

This compound as a Key Chemotaxonomic Marker

This compound, an isopropyl glucosinolate, has been identified as a significant chemotaxonomic marker for the genus Cochlearia. Its consistent presence across numerous Cochlearia species suggests a shared biosynthetic pathway that is characteristic of this genus.[1][2] While other glucosinolates are also present in Cochlearia, the widespread occurrence of this compound distinguishes it as a reliable indicator for members of this genus.

The presence of this compound, along with other glucosinolates like glucocochlearin and glucoconringiin in certain species, helps to define the chemical profile of Cochlearia and differentiate it from other closely related genera within the Brassicaceae family.[1][2]

Data Presentation: Glucosinolate Profiles in Cochlearia and Related Genera

| Genus | Species | This compound | Glucocochlearin | Sinigrin | Gluconasturtiin | Reference |

| Cochlearia | C. officinalis | Present (Major) | Present | Minor | - | [1][2] |

| Cochlearia | C. anglica | Present (Major) | Present | Minor | - | [1] |

| Cochlearia | C. danica | Present (Major) | Present | Minor | - | [1] |

| Cochlearia | C. aestuaria | Present | Present | - | - | [1][2] |

| Cochlearia | C. atlantica | Present | Present | - | - | [1][2] |

| Cochlearia | C. glastifolia | Present | Present | - | - | [1][2] |

| Armoracia | A. rusticana | Absent | Absent | Present (Major) | Present (Major) | [3] |

| Alliaria | A. petiolata | Absent | Absent | Present (Major) | - | [4] |

Note: "Present (Major)" indicates that the compound is a dominant glucosinolate in the species' profile. "Present" indicates its detection, and "Minor" suggests it is found in smaller quantities compared to the major glucosinolates. "-" indicates that the compound has not been reported as a significant component.

Experimental Protocols

The identification and quantification of this compound and other glucosinolates in Cochlearia species involve a series of well-established experimental procedures.

Sample Preparation and Extraction

A standardized protocol for the extraction of glucosinolates is crucial for accurate analysis. The following is a widely accepted method:

-

Harvesting and Storage: Plant material (leaves, roots, or seeds) is harvested and immediately frozen in liquid nitrogen to halt enzymatic activity. Samples are then stored at -80°C until extraction.

-

Lyophilization and Grinding: The frozen plant material is freeze-dried (lyophilized) to remove water and then ground into a fine powder.

-

Extraction:

-

A known weight of the powdered plant material (e.g., 100 mg) is transferred to a microcentrifuge tube.

-

An internal standard (e.g., sinigrin or glucotropaeolin) is added for quantification.

-

The sample is extracted with a hot solvent, typically 70-80% methanol or ethanol, at a temperature of 70-80°C for a defined period (e.g., 10-15 minutes). This high temperature inactivates myrosinase, the enzyme that degrades glucosinolates.

-

The mixture is centrifuged, and the supernatant containing the glucosinolates is collected. The extraction process is often repeated to ensure complete recovery.

-

Purification by Anion Exchange Chromatography

The crude extract contains various compounds that can interfere with analysis. Therefore, a purification step is necessary:

-

Column Preparation: A small column is packed with an anion-exchange resin, such as DEAE-Sephadex A-25.

-

Loading: The glucosinolate extract is loaded onto the column. The negatively charged sulfate groups of the glucosinolates bind to the positively charged resin.

-

Washing: The column is washed with water and a low-concentration buffer to remove unbound impurities.

-

Desulfation (for HPLC-UV analysis): For analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV), the bound glucosinolates are desulfated directly on the column by adding a purified sulfatase enzyme solution and incubating overnight. This enzymatic reaction removes the sulfate group, creating desulfoglucosinolates, which are more amenable to reverse-phase HPLC.

-

Elution:

-

Desulfoglucosinolates: The desulfated glucosinolates are eluted from the column with purified water.

-

Intact Glucosinolates (for LC-MS analysis): For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the intact glucosinolates are eluted from the column using a solution with a high concentration of a competing anion, such as potassium sulfate.

-

Analysis and Quantification

The purified extracts are then analyzed using chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a common method for quantifying desulfoglucosinolates. The eluate is injected into an HPLC system equipped with a C18 reverse-phase column. The compounds are separated based on their polarity and detected by a UV detector at a wavelength of 229 nm. Quantification is achieved by comparing the peak areas of the sample compounds to the peak area of the internal standard and known response factors.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used for the identification and quantification of intact glucosinolates. The LC system separates the compounds, which are then introduced into a mass spectrometer. The mass spectrometer provides information about the molecular weight and fragmentation pattern of each compound, allowing for precise identification. Quantification is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, which offer high sensitivity and specificity.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Chemotaxonomic differentiation of Cochlearia based on this compound.

Caption: Workflow for Glucosinolate Analysis in Cochlearia species.

Conclusion

The consistent presence of this compound across a wide range of Cochlearia species strongly supports its role as a key chemotaxonomic marker for this genus. The analysis of glucosinolate profiles, particularly the identification of this compound, provides a valuable tool for the systematic classification of Cochlearia and its differentiation from other related genera in the Brassicaceae family. The detailed experimental protocols outlined in this guide provide a robust framework for researchers to accurately identify and quantify these important secondary metabolites, furthering our understanding of the chemical diversity and evolutionary relationships within this plant group. Further quantitative studies across a broader range of Cochlearia species are warranted to solidify the chemotaxonomic relationships and to explore the potential biotechnological and pharmaceutical applications of these compounds.

References

Spectroscopic and Analytical Characterization of Glucoputranjivin: A Technical Guide

Introduction

Glucoputranjivin is a glucosinolate found in various plants of the Brassicaceae family, notably in Sisymbrium officinale (L.) Scop., commonly known as hedge mustard or the "singers' plant".[1] As a precursor to the bioactive isopropyl isothiocyanate, this compound and its derivatives are of significant interest to researchers in natural product chemistry, pharmacology, and drug development.[2][3] This technical guide provides an in-depth overview of the spectroscopic data used for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for its isolation and analysis.

Chemical Structure of this compound

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.[4] The molecule consists of a β-D-glucopyranose unit linked via a sulfur atom to a sulfated oxime function, with an isopropyl side chain.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucosinolates of Sisymbrium officinale and S. orientale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isothiocyanates and Glucosinolates from Sisymbrium officinale (L.) Scop. (“the Singers’ Plant”): Isolation and in Vitro Assays on the Somatosensory and Pain Receptor TRPA1 Channel - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Glucoputranjivin Extraction from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoputranjivin is a glucosinolate found in various plants of the Brassicaceae family, notably in Sisymbrium officinale (Hedge Mustard).[1][2][3] This compound and its hydrolysis products, such as isopropyl isothiocyanate, are of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities.[4] This document provides detailed protocols for the extraction, purification, and analysis of this compound from plant materials, tailored for research and development purposes.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant part, its growth stage, and the extraction and analytical methodology employed. The following tables summarize quantitative data from studies on Sisymbrium officinale.

Table 1: this compound and Total Glucosinolate Content in Different Parts of Sisymbrium officinale

| Plant Part | Analytical Method | Total Glucosinolates (mg/g DW) | This compound (mg/g DW) | Reference |

| Cultivated Dry Roots | HPLC | 3.6 ± 0.3 | 2.1 ± 0.2 | [1] |

| Cultivated Spring Leaves | HPLC | 12.0 ± 0.9 | 9.5 ± 0.8 | [1] |

| Cultivated Summer Leaves | HPLC | 10.0 ± 0.8 | 7.8 ± 0.6 | [1] |

| Cultivated Dry Seeds | HPLC | 6.2 ± 0.5 | 4.8 ± 0.4 | [1] |

| Cultivated Dry Flowers | HPLC | 14.1 ± 1.1 | 11.2 ± 0.9 | [1] |

| Wild Fresh Flowers | UV Spectrophotometry | 11.4 ± 0.26 (% sinigrin eq.) | - | [1] |

*DW: Dry Weight. Data is presented as mean ± standard deviation where available.

Table 2: Comparison of Analytical Methods for Glucosinolate Quantification in Sisymbrium officinale

| Sample (Cultivated) | Total Glucosinolates by UV (mg/g DW) | Total Glucosinolates by HPLC (mg/g DW) | This compound by HPLC (mg/g DW) | Reference |

| Dry Roots | 4.1 ± 0.4 | 3.6 ± 0.3 | 2.1 ± 0.2 | [1] |

| Spring Leaves (Fresh) | 16.2 ± 1.3 | 12.0 ± 0.9 | 9.5 ± 0.8 | [1] |

| Spring Leaves (Frozen) | 15.8 ± 1.2 | 11.5 ± 0.9 | 9.1 ± 0.7 | [1] |

| Spring Leaves (Dried) | 13.5 ± 1.1 | 10.8 ± 0.8 | 8.5 ± 0.7 | [1] |

| Summer Leaves (Fresh) | 13.0 ± 1.0 | 10.0 ± 0.8 | 7.8 ± 0.6 | [1] |

| Dry Flowers | 18.2 ± 1.5 | 14.1 ± 1.1 | 11.2 ± 0.9 | [1] |

Experimental Protocols

I. Plant Material Preparation

Proper preparation of the plant material is crucial to prevent the enzymatic degradation of glucosinolates by myrosinase.

-

Harvesting: Collect the desired plant parts (flowers of S. officinale are reported to have the highest concentration).

-

Inactivation of Myrosinase:

-

Freeze-drying (Lyophilization): Immediately freeze the fresh plant material in liquid nitrogen and lyophilize until a constant weight is achieved. This is the preferred method for preserving thermolabile compounds.

-

Oven Drying: Dry the plant material in an oven at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved. Note that higher temperatures may lead to some degradation.[1]

-

-

Grinding: Grind the dried plant material into a fine powder using a laboratory mill. Store the powder in an airtight container at -20°C until extraction.

II. Extraction of this compound

Several methods can be employed for the extraction of this compound. The choice of method may depend on the available equipment, desired extraction efficiency, and time constraints.

A. Conventional Solvent Extraction (Maceration)

This is a simple and widely used method.

-

Sample Preparation: Weigh 10 g of the dried, powdered plant material.

-

Extraction:

-

Place the powder in a flask and add 100 mL of 70% methanol (v/v) in water. The use of heated solvent (e.g., 75°C) can aid in the inactivation of any residual myrosinase.

-

Stir the mixture for 2 hours at room temperature.

-

-

Filtration: Filter the mixture through Whatman No. 1 filter paper.

-

Re-extraction: Re-extract the plant residue with another 100 mL of 70% methanol to ensure maximum recovery.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

B. Ultrasound-Assisted Extraction (UAE)

UAE can enhance extraction efficiency and reduce extraction time.

-

Sample Preparation: Weigh 10 g of the dried, powdered plant material.

-

Extraction:

-

Place the powder in a flask and add 100 mL of 70% methanol.

-

Place the flask in an ultrasonic bath.

-

Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

-

-

Filtration and Concentration: Follow steps 3-5 as described for maceration.

C. Microwave-Assisted Extraction (MAE)

MAE is a rapid extraction method that utilizes microwave energy.

-

Sample Preparation: Weigh 5 g of the dried, powdered plant material.

-

Extraction:

-

Place the powder in a microwave-safe extraction vessel and add 100 mL of 70% methanol.

-

Set the microwave power (e.g., 400 W) and extraction time (e.g., 5 minutes).

-

-

Cooling and Filtration: Allow the mixture to cool to room temperature before filtering.

-

Concentration: Evaporate the solvent as described previously.

III. Purification of this compound

The crude extract contains a mixture of compounds. A multi-step purification process is required to isolate this compound.

A. Solid-Phase Extraction (SPE) Cleanup

A preliminary cleanup step can be performed using a C18 SPE cartridge to remove non-polar impurities.

-

Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the cartridge.

-

Washing: Wash the cartridge with water to remove highly polar impurities.

-

Elution: Elute the glucosinolates with a suitable concentration of methanol in water.

B. Column Chromatography

-

Stationary Phase: Pack a glass column with silica gel 60.

-

Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in n-hexane, gradually increasing the polarity. For example:

-

100% n-hexane

-

n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc.)

-

100% ethyl acetate

-

Ethyl acetate:methanol (9:1, 8:2, etc.)

-

-

Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

-

Pooling and Concentration: Combine the pure fractions and evaporate the solvent.

C. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For high-purity this compound, preparative HPLC is the final step.

-

Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution: Develop a suitable gradient based on analytical HPLC results. A typical gradient might be:

-

0-5 min: 5% B

-

5-30 min: 5-40% B (linear gradient)

-

30-35 min: 40-95% B (linear gradient)

-

35-40 min: 95% B (isocratic)

-

40-45 min: 95-5% B (linear gradient)

-

45-50 min: 5% B (isocratic)

-

-

Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min).

-

Detection: UV detector at 227 nm.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.

IV. Analytical Quantification

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

-

Mobile Phase:

-

Gradient Elution:

-

Flow Rate: 0.7 mL/min.[5]

-

Detection: UV detector at 227 nm.[5]

-

Quantification: Use a calibration curve of a pure this compound standard.

Mandatory Visualization

Caption: Workflow for the extraction and purification of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the extraction and purification of this compound from plant sources, particularly Sisymbrium officinale. The choice of extraction method will depend on the specific requirements of the research, balancing factors such as yield, purity, time, and available resources. The provided quantitative data serves as a valuable reference for optimizing these processes. Successful isolation and quantification of this compound are critical for further investigation into its pharmacological properties and potential applications in drug development.

References

- 1. Glucosinolates in Sisymbrium officinale (L.) Scop.: Comparative Analysis in Cultivated and Wild Plants and in Vitro Assays with T2Rs Bitter Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Glucosinolates in Sisymbrium officinale (L.) Scop. Comparative Analysis in Cultivated and Wild Plants and in Vitro Assays with T2Rs Bitter taste receptors | Publication [axxsense.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Purification of Glucoputranjivin using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoputranjivin is a glucosinolate, a class of naturally occurring sulfur-containing compounds found in cruciferous vegetables. These compounds and their hydrolysis products, isothiocyanates, are of significant interest to the scientific community due to their potential roles in various biological processes. Notably, the isothiocyanate derived from this compound is a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key player in pain and inflammation signaling.[1][2][3][4] Furthermore, this compound itself has been identified as a selective agonist for the T2R16 bitter taste receptor.[5][6] The purification of this compound is a critical step for its detailed study and for the development of novel therapeutic agents.

This document provides detailed application notes and protocols for the isolation and purification of this compound from plant material, with a focus on the use of column chromatography.

Data Presentation

The following table summarizes the quantitative data from a representative purification of this compound from Sisymbrium officinale seeds.[7][8]

| Parameter | Value |

| Starting Material | Sisymbrium officinale seeds |

| Initial Weight of Seeds | 10.3 g |

| Crude Extract Weight | 992.5 mg |

| Final Yield of this compound | 8.5 mg |

| Purity of this compound | >90% (determined by HPLC and NMR) |

Experimental Protocols

This section outlines the detailed methodology for the extraction and purification of this compound.

Extraction of Crude this compound

This protocol is adapted from a method described for the extraction of this compound from Sisymbrium officinale seeds.[7][8]

Materials and Reagents:

-

Sisymbrium officinale seeds

-

80% Methanol (MeOH) in water

-

Mortar and pestle

-